molecular formula C8H15Cl2N3 B1450253 2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-2-yl}ethan-1-amine dihydrochloride CAS No. 1803587-94-1

2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-2-yl}ethan-1-amine dihydrochloride

Cat. No.: B1450253
CAS No.: 1803587-94-1
M. Wt: 224.13 g/mol
InChI Key: MRFVXIQELHPRKE-UHFFFAOYSA-N
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Description

2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-2-yl}ethan-1-amine dihydrochloride is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a pyrrolo[1,2-a]imidazole core, making it a valuable subject of study in various fields of research.

Biochemical Analysis

Biochemical Properties

2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-2-yl}ethan-1-amine dihydrochloride plays a crucial role in biochemical reactions, particularly those involving nitrogen-containing heterocycles. It interacts with several enzymes and proteins, including receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death . The compound’s interactions with RIPK1 suggest its potential as a necroptosis inhibitor, which could be valuable in treating inflammatory diseases, neurodegenerative diseases, and cancers .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with RIPK1 affects necroptosis pathways, thereby influencing cell survival and death . Additionally, the compound’s impact on gene expression and cellular metabolism highlights its potential in regulating cellular homeostasis and response to stress.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its ability to inhibit or activate enzymes, such as RIPK1, is a key aspect of its mechanism of action . The compound’s structure allows it to bind effectively to the allosteric pocket of RIPK1, serving as a type III inhibitor . This binding interaction disrupts the normal function of RIPK1, thereby modulating necroptosis and other related cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its stability under specific conditions, allowing for prolonged observation of its effects in both in vitro and in vivo studies . Its degradation over time can lead to variations in its efficacy and impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as inhibition of necroptosis and modulation of inflammatory responses . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications . Threshold effects and dose-response relationships are critical considerations in the compound’s use in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . Its role in these pathways underscores its potential impact on cellular metabolism and energy homeostasis. The compound’s interactions with metabolic enzymes can lead to changes in metabolite levels, affecting overall cellular function and health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-2-yl}ethan-1-amine dihydrochloride typically involves multiple steps. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the obtained acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization, catalyzed by Cs₂CO₃/DMSO, leads to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of catalysts and solvents is also crucial in ensuring the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-2-yl}ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature and solvent choice, play a critical role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-2-yl}ethan-1-amine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[1,2-a]imidazole derivatives, such as:

  • 2,5-diphenyl-2,5,6,7-tetrahydro-3H-pyrrolo[1,2-a]imidazole
  • Pyrrolo[1,2-a]pyrazines
  • Pyrrolo[1,2-a]indoles

Uniqueness

What sets 2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-2-yl}ethan-1-amine dihydrochloride apart from similar compounds is its specific structure and the resulting unique properties.

Properties

IUPAC Name

2-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c9-4-3-7-6-11-5-1-2-8(11)10-7;;/h6H,1-5,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFVXIQELHPRKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC(=CN2C1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-2-yl}ethan-1-amine dihydrochloride
Reactant of Route 2
2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-2-yl}ethan-1-amine dihydrochloride
Reactant of Route 3
2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-2-yl}ethan-1-amine dihydrochloride
Reactant of Route 4
2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-2-yl}ethan-1-amine dihydrochloride
Reactant of Route 5
2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-2-yl}ethan-1-amine dihydrochloride
Reactant of Route 6
2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-2-yl}ethan-1-amine dihydrochloride

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